molecular formula C22H21N5 B6037765 N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine

N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine

Cat. No.: B6037765
M. Wt: 355.4 g/mol
InChI Key: BLLBJBTUMDWCBT-UHFFFAOYSA-N
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Description

N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine core substituted with benzyl, phenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between benzylamine and a suitable diketone.

    Substitution Reactions:

    Final Assembly: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazolyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, pyrazolyl, and phenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-16-13-17(2)27(26-16)21-14-20(23-15-18-9-5-3-6-10-18)24-22(25-21)19-11-7-4-8-12-19/h3-14H,15H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLBJBTUMDWCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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